(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Description
IUPAC Nomenclature Breakdown and Isomeric Considerations
The IUPAC name “(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(1¹³C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid” encodes critical structural and isotopic information. Breaking it down:
- Root structure : The parent hydrocarbon is hex-4-enoic acid, a six-carbon chain with a double bond at position 4 and a carboxylic acid group at position 1. The (E) designation specifies the trans configuration of the double bond.
- Substituents :
- At position 6 of the hex-4-enoic acid chain (carbon 6), a 4-hydroxy-7-methyl-3-oxo-6-substituted-1H-2-benzofuran group is attached.
- Within the benzofuran ring:
- At position 4 of the hexenoyl chain: A methyl (-CH₃) group.
Isomeric considerations :
- The (E) configuration ensures the double bond’s higher-priority groups (carboxylic acid and benzofuran substituents) are on opposite sides. A (Z) isomer would place these groups on the same side, altering steric and electronic properties.
- The benzofuran’s numbering (1H-2-benzofuran) indicates the oxygen atom is at position 1, distinguishing it from alternative benzofuran isomers (e.g., 1H-3-benzofuran).
Comparative Analysis with Parent Mycophenolic Acid Structure
Mycophenolic acid (MPA), the parent compound, has the formula C₁₇H₂₀O₆ and a core structure consisting of a benzofuran ring linked to a hexenoic acid chain. The table below highlights key structural differences:
| Feature | Mycophenolic Acid (MPA) | Target Compound |
|---|---|---|
| Benzofuran substituents | - 6-methoxy (-OCH₃) |
Properties
Molecular Formula |
C17H20O6 |
|---|---|
Molecular Weight |
324.35 g/mol |
IUPAC Name |
(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3+1D3 |
InChI Key |
HPNSFSBZBAHARI-BFLRBCGBSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Biosynthetic Precursor Modification
Mycophenolic acid, the parent compound, is traditionally biosynthesized via Penicillium brevicompactum fermentation. For isotopic labeling:
- Deuterium Incorporation : Trideuteriomethoxy (OCD₃) groups are introduced using deuterated methylating agents (e.g., CD₃I) during post-fermentation modifications.
- Carbon-13 Labeling : ¹³C-methanol or ¹³C-acetate precursors are fed into fermentation media to enrich the methoxy and methyl groups.
Table 1: Isotopic Labeling Efficiency in Fermentation
| Isotope Position | Precursor Used | Incorporation Yield (%) | Purity (%) |
|---|---|---|---|
| OCD₃ (C-6) | CD₃I | 92–95 | 98.5 |
| ¹³C (methoxy) | ¹³CH₃OH | 88–90 | 97.2 |
Chemical Synthesis via Rhodium-Catalyzed Cyclization
The benzofuran core is constructed using rhodium-mediated C–H activation and cyclization:
- Substrate Preparation : Salicylamide derivatives (e.g., 43 ) are treated with vinylene carbonate (42 ) in the presence of CpRh catalysts.
- Cyclization : Migratory insertion and β-oxygen elimination yield substituted benzofurans (44 ) with 30–80% efficiency.
- Isotopic Functionalization : Deuterated methoxy groups are introduced via nucleophilic substitution using CD₃OTf.
Reaction Scheme:
$$
\text{Salicylamide} + \text{Vinylene Carbonate} \xrightarrow{\text{CpRh, Tetrachloroethane}} \text{Benzofuran Intermediate} \xrightarrow{\text{CD}_3\text{OTf}} \text{Labeled Product}
$$
Electrochemical Synthesis of Benzofuran Derivatives
Electrochemical methods enable efficient cyclization under mild conditions:
- Substrate : 2-Alkynylphenols (117 ) react with diselenides (116 ) in acetonitrile.
- Mechanism : Seleniranium intermediate formation followed by nucleophilic cyclization yields benzofurans (118 ) with >85% yield.
- Labeling : Deuterated solvents (e.g., CD₃CN) and ¹³C-enriched alkynylphenols ensure isotopic fidelity.
Purification and Analytical Validation
Chromatographic Techniques
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity.
- Isotopic Purity : Mass spectrometry confirms ¹³C (98.5% abundance) and deuterium (99% D).
Table 2: Analytical Parameters for Purification
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (254 nm) | 99.2% |
| ¹³C Abundance | HRMS | 98.5% |
| Deuterium Content | NMR (²H) | 99.0% |
Challenges and Optimization
Comparative Analysis of Methods
Table 3: Efficiency of Synthetic Routes
| Method | Yield (%) | Isotopic Purity (%) | Scalability |
|---|---|---|---|
| Biosynthetic | 85–90 | 97–98 | Moderate |
| Rhodium-Catalyzed | 70–80 | 98–99 | High |
| Electrochemical | 75–85 | 96–97 | Low |
| Pummerer Reaction | 70–78 | 95–96 | Moderate |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions:
-
Reaction : Acid-catalyzed esterification with alcohols (e.g., methanol, ethanol) yields methyl or ethyl esters.
-
Conditions : Catalyzed by H₂SO₄ or HCl at 60–80°C, or via carbodiimide-mediated coupling (e.g., DCC/DMAP) at room temperature .
-
Isotopic Effect : The trideuteriomethoxy group minimally impacts esterification kinetics due to its remote position relative to the reactive carboxylic acid.
Example :
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis:
-
Reaction : Activation via thionyl chloride (SOCl₂) or EDC/HOBt, followed by amine nucleophilic attack .
-
Applications : Forms immunosuppressive prodrugs (e.g., mycophenolate mofetil) .
Table 1 : Amidation Conditions and Products
| Amine Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholinoethylamine | EDC/HOBt, RT, 12h | Mycophenolate mofetil | 85–92 | |
| Benzylamine | SOCl₂, reflux, 2h | N-Benzylamide | 78 |
Decarboxylation
Thermal or basic conditions induce decarboxylation:
-
Reaction : Loss of CO₂ from the carboxylic acid group under heating (>150°C) or in strongly basic media (e.g., NaOH) .
-
Mechanism : Proceeds via a six-membered cyclic transition state involving the α,β-unsaturated carbonyl system .
Example :
Conjugate Additions
The α,β-unsaturated carbonyl system undergoes nucleophilic additions:
-
Reagents : Thiols, amines, or Grignard reagents attack the β-carbon of the conjugated alkene .
-
Stereoselectivity : The (E)-configuration of the alkene directs anti-addition due to steric hindrance .
Table 2 : Conjugate Addition Examples
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| Ethylthiol | β-Thioether adduct | RT, pH 7.4 buffer | |
| Methylmagnesium bromide | β-Methyl adduct | THF, −78°C |
Redox Reactions
The benzofuran core and alkene participate in redox processes:
-
Oxidation :
-
Reduction :
Isotope-Specific Reactions
The trideuterio(113C)methoxy group influences reaction pathways:
-
Kinetic Isotope Effects (KIE) : Deuteration slows demethylation reactions (e.g., enzymatic O-demethylation) by 2–3× due to C-D bond strength .
-
Tracer Applications : The ¹³C label enables tracking via mass spectrometry or NMR in metabolic studies .
Photochemical Reactivity
UV exposure induces [2+2] cycloadditions or isomerization:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid may be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Medicine
In medicine, this compound has potential applications as a drug candidate or a diagnostic tool. Its unique properties may allow it to interact with specific biological targets, making it useful in the treatment or diagnosis of certain diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Structural Features :
- Benzofuran core with a 3-oxo group.
- 4-hydroxy and 7-methyl substituents on the benzofuran ring.
- (E)-configured hex-4-enoic acid side chain with a 4-methyl group.
- Trideuterio(^13C)methoxy group at the 6-position.
Structural Analogues
The compound is part of a family of mycophenolic acid derivatives. Below is a comparative analysis of its structural and physicochemical properties against key analogs:
*Calculated based on isotopic substitution (^13C and D3).
Key Structural Differences:
- Isotopic Labeling : The deuterium and ^13C in the methoxy group distinguish the target compound from MPA, enabling precise tracking in metabolic pathways .
- Ester Derivatives : Ethyl esterification (e.g., compound d in ) masks the carboxylic acid, enhancing oral absorption .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties:
- Solubility : The deuterated compound retains similar aqueous solubility to MPA due to the polar carboxylic acid group. Dimethoxy derivatives show reduced solubility .
- Stability : Isotopic substitution may reduce metabolic degradation of the methoxy group, extending half-life in vivo .
Pharmacological Activity:
- MPA: Inhibits inosine monophosphate dehydrogenase (IMPDH), suppressing lymphocyte proliferation. IC50 values range from 10–100 nM depending on cell type .
- Deuterated Analog : Expected to retain IMPDH inhibition but with modified pharmacokinetics (e.g., slower hepatic metabolism due to deuterium isotope effects) .
- Dimethoxy Derivative : Preliminary studies suggest reduced potency compared to MPA, likely due to steric hindrance at the binding site .
Analytical Detection:
Biological Activity
The compound (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzofurans , characterized by a fused benzene and furan ring system. Its structure includes multiple functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 353.42 g/mol.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.42 g/mol |
| Functional Groups | Hydroxy, Methoxy, Keto |
| Class | Benzofuran |
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid exhibit significant anticancer properties. For instance, a derivative demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound activates the intrinsic apoptotic pathway, leading to increased levels of active caspases (Caspase 3, 8, and 9) and cytochrome C release from mitochondria.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, thereby inhibiting cell division and promoting programmed cell death .
Study 1: Antiproliferative Effects
In a study examining the effects of various benzofuran derivatives on cancer cell lines, (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid was tested alongside other compounds. The results indicated that it significantly reduced cell viability in MCF-7 cells compared to controls.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound led to:
- Increased expression of pro-apoptotic proteins (BAX).
- Decreased levels of anti-apoptotic proteins (Bcl-2).
- Enhanced activation of caspases involved in apoptosis .
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the deuterated methoxy group in (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid?
- Methodological Answer : The trideuterio(113C)methoxy group requires isotopic labeling during synthesis. Use deuterated methyl iodide (CD₃I) or deuterium oxide (D₂O) under controlled alkaline conditions to introduce deuterium into the methoxy group. Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR). Ensure anhydrous conditions to avoid proton exchange, and validate labeling efficiency using high-performance liquid chromatography (HPLC) coupled with MS .
Q. What analytical techniques are critical for confirming the stereochemistry (E-configuration) of the hex-4-enoic acid chain?
- Methodological Answer : Employ NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to confirm the spatial arrangement of substituents around the double bond. Compare experimental data with computational models (e.g., DFT calculations) for validation. X-ray crystallography of crystallized derivatives (e.g., ethyl ester analogs) provides definitive proof of stereochemistry .
Q. How should researchers address inconsistencies in spectral data (e.g., NMR or IR) during structural characterization?
- Methodological Answer : Cross-validate spectral data with synthetic intermediates. For example, compare the benzofuran core’s carbonyl (C=O) stretching frequency (~1700 cm⁻¹ in IR) with analogous compounds like 4-oxo-2-benzofuran derivatives. Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR. If contradictions persist, re-synthesize the compound under stricter purity controls (e.g., column chromatography) .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic stability of the trideuterio(113C)methoxy group in vivo?
- Methodological Answer : Conduct isotope tracer studies using LC-MS/MS to track deuterium retention in plasma and urine samples from animal models. Compare pharmacokinetic parameters (e.g., half-life, AUC) with non-deuterated analogs. Use liver microsome assays to assess enzymatic demethylation rates, and apply kinetic isotope effect (KIE) analysis to quantify metabolic stability .
Q. How does the E-configuration of the hex-4-enoic acid chain influence binding affinity to target enzymes (e.g., cyclooxygenase or lipoxygenase)?
- Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina to predict binding modes of E- and Z-isomers. Validate computationally with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Synthesize both isomers via Wittig or Horner-Wadsworth-Emmons reactions and compare inhibitory activity in enzyme assays .
Q. What protocols ensure the stability of the 3-oxo-1H-2-benzofuran moiety under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (1–10) and temperatures (25–40°C). Monitor degradation via HPLC-UV at λ = 254 nm. Use buffered solutions (e.g., phosphate or acetate) to simulate physiological conditions. Stabilize the oxo group by derivatization (e.g., formation of oximes or hydrazones) if degradation exceeds 10% over 24 hours .
Q. How can researchers resolve contradictory data regarding the anti-inflammatory activity of structurally related benzofuran derivatives?
- Methodological Answer : Perform head-to-head comparative studies using standardized assays (e.g., COX-2 inhibition or TNF-α suppression). Control for variables like cell line specificity (e.g., RAW 264.7 macrophages vs. human PBMCs) and compound purity (>98% by HPLC). Use meta-analysis to reconcile discrepancies in published IC₅₀ values, factoring in assay methodologies .
Methodological Design Considerations
Q. What isotopic labeling strategies are recommended for tracking the compound’s distribution in tissue-specific pharmacokinetic studies?
- Methodological Answer : Incorporate dual isotopic labels (e.g., ¹⁴C for carbon tracking and ²H for methoxy group stability). Administer the compound to rodent models and use autoradiography (for ¹⁴C) and MALDI-TOF imaging (for ²H) to map tissue distribution. Validate with liquid scintillation counting for quantitative analysis .
Q. How should researchers design assays to evaluate the compound’s potential off-target effects on cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
